![molecular formula C8H12N2O2 B8714281 N-ethyl-N-(4-methyloxazol-2-yl)acetamide CAS No. 57067-93-3](/img/structure/B8714281.png)
N-ethyl-N-(4-methyloxazol-2-yl)acetamide
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Overview
Description
N-ethyl-N-(4-methyloxazol-2-yl)acetamide is a chemical compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of an ethyl group, a methyl group, and an acetamide group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(4-methyloxazol-2-yl)acetamide typically involves the reaction of 2-amino-4-methyl-oxazole with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the oxazole attacks the ethyl bromoacetate, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(4-methyloxazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Oxazoline derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-N-(4-methyloxazol-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of N-ethyl-N-(4-methyloxazol-2-yl)acetamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, inhibiting their activity. The compound can also modulate signaling pathways by binding to receptors and altering their function. These interactions result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- N-Butyl-2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
- N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
Uniqueness
N-ethyl-N-(4-methyloxazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and acetamide groups enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
57067-93-3 |
---|---|
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
N-ethyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C8H12N2O2/c1-4-10(7(3)11)8-9-6(2)5-12-8/h5H,4H2,1-3H3 |
InChI Key |
GNPDBSNHHXTTNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=NC(=CO1)C)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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